molecular formula C15H16F3N5OS B4425324 2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4425324
M. Wt: 371.4 g/mol
InChI Key: WCGFYZRHPQSFMA-UHFFFAOYSA-N
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Description

2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and an acetamide moiety linked to a thiadiazole ring with a trifluoromethyl group. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and thiadiazole intermediates. One common approach is to first synthesize 4-phenylpiperazine by reacting phenylamine with piperazine under controlled conditions. The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with trifluoroacetic acid. The final step involves coupling the piperazine and thiadiazole intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or organolithium compounds under anhydrous conditions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The trifluoromethyl group can enhance binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and phenyl group, but with a pyrimidine ring instead of a thiadiazole ring.

    6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide: Similar structure but with a pyridine ring and carboximidamide group.

Uniqueness

2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of the trifluoromethyl group on the thiadiazole ring, which imparts distinct electronic and steric properties. This can result in different biological activities and binding affinities compared to similar compounds.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N5OS/c16-15(17,18)13-20-21-14(25-13)19-12(24)10-22-6-8-23(9-7-22)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGFYZRHPQSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NN=C(S2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-phenylpiperazin-1-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

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